Methyl 4-(3-cyanophenyl)-2-fluorobenzoate
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Overview
Description
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a cyanophenyl group, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(3-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Hydrolysis: 4-(3-cyanophenyl)-2-fluorobenzoic acid and methanol.
Reduction: 4-(3-aminophenyl)-2-fluorobenzoate.
Scientific Research Applications
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atom and the nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-nitrophenyl)-2-fluorobenzoate
- Methyl 4-(3-aminophenyl)-2-fluorobenzoate
- Methyl 4-(3-methoxyphenyl)-2-fluorobenzoate
Uniqueness
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is unique due to the presence of both a nitrile group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(3-cyanophenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-6-5-12(8-14(13)16)11-4-2-3-10(7-11)9-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIMVURSIJCBBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742912 |
Source
|
Record name | Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-67-8 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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